Equine Urinary Excretion: CAS 3863-16-9 as the Dominant Metabolite vs. Undetectable Parent Drug and Absent Human-Type Metabolites
In fluoxymesterone-dosed horses, CAS 3863-16-9 (9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one) was unequivocally identified as the main urinary metabolite by GC-MS, whereas the parent drug fluoxymesterone was not detected at all in equine urine [1]. This contrasts with human excretion studies where the parent drug, while short-lived (detectable ≤1 day post-dose), is present, and the primary human metabolites are 6β-hydroxyfluoxymesterone and a tetrol derivative, not the 18-nor-17,17-dimethyl rearranged product [2][3]. In the 1997 equine biotransformation study, the parent material was also not detected; instead, two major 16-hydroxy metabolites dominated alongside the 18-nor-17,17-dimethyl rearrangement pathway [4].
| Evidence Dimension | Urinary excretion status in horse |
|---|---|
| Target Compound Data | Detected as the main metabolite; consistently present in post-administration equine urine |
| Comparator Or Baseline | Fluoxymesterone (parent drug): not detected in equine urine. 6β-Hydroxyfluoxymesterone (human major metabolite, CAS 88936-08-7): not reported as an equine metabolite |
| Quantified Difference | Qualitative: target compound is the predominant analyte; parent drug and human-typical metabolites are absent or minor in horse |
| Conditions | GC-MS analysis of horse urine following oral fluoxymesterone administration; EI mass spectra of TMS derivatives compared against synthesized reference standards |
Why This Matters
A doping control laboratory sourcing fluoxymesterone itself or 6β-hydroxyfluoxymesterone instead of CAS 3863-16-9 as the equine analytical reference standard would have no valid target for confirming fluoxymesterone abuse in racehorses, rendering the test ineffective.
- [1] Yamada M, Aramaki S, Hosoe T, Kurosawa M, Kijima-Suda I, Saito K, Nakazawa H. Characterization and quantification of fluoxymesterone metabolite in horse urine by gas chromatography/mass spectrometry. Anal Sci. 2008;24(7):911-4. DOI: 10.2116/analsci.24.911. PMID: 18614835. View Source
- [2] Kammerer RC, Merdink JL, Jagels M, Catlin DH, Hui KK. Testing for fluoxymesterone (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry. J Steroid Biochem. 1990;36(6):659-66. DOI: 10.1016/0022-4731(90)90185-u. PMID: 2214783. View Source
- [3] Pozo OJ, Van Thuyne W, Deventer K, Van Eenoo P, Delbeke FT. Elucidation of urinary metabolites of fluoxymesterone by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry. J Mass Spectrom. 2008;43(3):394-408. DOI: 10.1002/jms.1343. PMID: 18035854. View Source
- [4] Stanley SM, Kent S, Rodgers JP. Biotransformation of 17-alkyl steroids in the equine: high-performance liquid chromatography-mass spectrometric and gas chromatography-mass spectrometric analysis of fluoxymesterone metabolites in urine samples. J Chromatogr B Biomed Sci Appl. 1997;704(1-2):119-28. DOI: 10.1016/s0378-4347(97)00440-4. PMID: 9518142. View Source
